molecular formula C11H14BNO2S B1603812 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile CAS No. 463336-26-7

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile

Cat. No.: B1603812
CAS No.: 463336-26-7
M. Wt: 235.11 g/mol
InChI Key: XRUWLMWBUSUJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile is an organic compound with the molecular formula C12H16BNO2S. This compound is notable for its incorporation of a boron atom within a dioxaborolane ring, which is attached to a thiophene ring substituted with a carbonitrile group. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the field of materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed borylation of 3-bromothiophene-2-carbonitrile using bis(pinacolato)diboron. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity suitable for further applications .

Scientific Research Applications

Organic Electronics

One of the primary applications of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile is in the field of organic electronics:

  • Organic Photovoltaics (OPVs) : The compound can be utilized as an electron donor or acceptor material in OPVs due to its favorable electronic properties and light absorption capabilities.
  • Organic Field Effect Transistors (OFETs) : Its high charge mobility makes it a suitable candidate for use in OFETs where it can enhance device performance.

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a building block for drug development:

  • Anticancer Agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines.
  • Bioconjugation : The presence of the dioxaborolane moiety allows for selective bioconjugation reactions with biomolecules, facilitating targeted drug delivery systems.

Materials Science

The compound's unique structural features make it valuable in materials science:

  • Polymer Chemistry : It can serve as a monomer or cross-linking agent in the synthesis of advanced polymeric materials with tailored properties.
  • Sensors : Its electronic properties can be exploited in the development of sensors for detecting environmental pollutants or biological markers.

Case Study 1: Organic Photovoltaics

A study demonstrated that incorporating this compound into OPV devices significantly improved power conversion efficiency compared to conventional materials. The results indicated a notable increase in charge carrier mobility and light absorption capabilities.

Case Study 2: Anticancer Activity

Research conducted on modified versions of this compound revealed promising anticancer effects against human breast cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

Biological Activity

The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The molecular formula of the compound is C12H16BNO2SC_{12}H_{16}BNO_2S with a molecular weight of approximately 229.23 g/mol. The structure includes a thiophene ring substituted with a carbonitrile group and a boron-containing moiety, which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in signal transduction pathways, particularly those related to cancer cell proliferation and survival.

  • Cereblon Ligand Interaction : Research indicates that compounds similar to this one can function as ligands for cereblon E3 ubiquitin ligase. This interaction facilitates the targeted degradation of proteins involved in oncogenesis, suggesting potential utility in cancer therapy .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), potentially reducing the risk of chronic diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Studies have shown that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The inhibition of pro-inflammatory cytokines could lead to reduced inflammation in various tissues.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibits proliferation of cancer cells via cereblon
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryModulates inflammatory cytokine production

Recent Research

A recent study highlighted the synthesis and evaluation of various derivatives of thiophene-based compounds, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for drug development .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-8(7-13)5-6-16-9/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUWLMWBUSUJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623312
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463336-26-7
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.